Cas no 89677-75-8 (Benzamide, 2-iodo-4-nitro-)

Benzamide, 2-iodo-4-nitro- structure
Benzamide, 2-iodo-4-nitro- structure
商品名:Benzamide, 2-iodo-4-nitro-
CAS番号:89677-75-8
MF:C7H5N2O3I
メガワット:292.0302
CID:592533
PubChem ID:10779960

Benzamide, 2-iodo-4-nitro- 化学的及び物理的性質

名前と識別子

    • Benzamide, 2-iodo-4-nitro-
    • 2-iodo-4-nitrobenzamide
    • SCHEMBL7422406
    • G10478
    • Z997948492
    • 89677-75-8
    • SY349414
    • DTXSID60444840
    • MFCD13192770
    • AKOS030577305
    • インチ: InChI=1S/C7H5IN2O3/c8-6-3-4(10(12)13)1-2-5(6)7(9)11/h1-3H,(H2,9,11)
    • InChIKey: BOMXOXFDGNETOP-UHFFFAOYSA-N
    • ほほえんだ: C1=CC(=C(C=C1[N+](=O)[O-])I)C(=O)N

計算された属性

  • せいみつぶんしりょう: 291.93449g/mol
  • どういたいしつりょう: 291.93449g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 228
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 88.9Ų

Benzamide, 2-iodo-4-nitro- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A015002022-1g
2-Iodo-4-nitrobenzamide
89677-75-8 97%
1g
$1534.70 2023-08-31
Alichem
A015002022-500mg
2-Iodo-4-nitrobenzamide
89677-75-8 97%
500mg
$823.15 2023-08-31
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1748094-1g
2-Iodo-4-nitrobenzamide
89677-75-8 98%
1g
¥2044.00 2024-04-26
Alichem
A015002022-250mg
2-Iodo-4-nitrobenzamide
89677-75-8 97%
250mg
$499.20 2023-08-31

Benzamide, 2-iodo-4-nitro- 関連文献

Benzamide, 2-iodo-4-nitro-に関する追加情報

Benzamide, 2-Iodo-4-Nitro: A Comprehensive Overview

Benzamide, 2-Iodo-4-Nitro, also known by its CAS number 89677-75-8, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which includes a benzamide backbone substituted with an iodo group at the 2-position and a nitro group at the 4-position. These substituents impart distinctive chemical properties, making it a valuable molecule for various applications.

The synthesis of Benzamide, 2-Iodo-4-Nitro typically involves multi-step organic reactions. Recent advancements in synthetic methodologies have enabled more efficient and selective routes to this compound. For instance, researchers have explored the use of transition metal catalysts to facilitate coupling reactions, which are crucial for introducing the iodo and nitro groups onto the aromatic ring. These methods not only enhance the yield but also improve the purity of the final product, making it more suitable for downstream applications.

In terms of chemical properties, Benzamide, 2-Iodo-4-Nitro exhibits high thermal stability and moderate solubility in common organic solvents. The presence of the nitro group significantly increases the compound's electron-withdrawing effects, which influence its reactivity in various chemical transformations. This makes it a versatile building block in organic synthesis, particularly in the construction of complex molecules with specific functional groups.

Recent studies have highlighted the potential of Benzamide, 2-Iodo-4-Nitro in drug discovery. Its ability to act as a precursor for bioactive compounds has been extensively explored. For example, researchers have utilized this compound as an intermediate in the synthesis of novel kinase inhibitors, which show promise in anticancer therapy. The substitution pattern on the benzene ring allows for fine-tuning of pharmacokinetic properties, such as bioavailability and metabolic stability.

Beyond pharmaceutical applications, Benzamide, 2-Iodo-4-Nitro has found utility in materials science. Its use as a monomer in polymer synthesis has been reported, where it contributes to the formation of advanced materials with tailored electronic properties. The nitro group's electron-withdrawing nature enhances conjugation within the polymer backbone, leading to improved charge transport characteristics. This makes it a candidate for applications in organic electronics and optoelectronic devices.

The environmental impact of synthesizing and using Benzamide, 2-Iodo-4-Nitro has also been a topic of recent research. Efforts are being made to develop greener synthetic routes that minimize waste and reduce energy consumption. For instance, catalytic processes using renewable resources or biodegradable catalysts are being explored to make its production more sustainable.

In conclusion, Benzamide, 2-Iodo-4-Nitro (CAS No: 89677-75-8) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure and chemical properties make it an invaluable tool in organic synthesis, drug discovery, and materials science. As research continues to uncover new possibilities for this compound, its role in advancing scientific and technological frontiers is expected to grow significantly.

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